molecular formula C15H18ClN B1197181 1,3-Diphenylpropan-2-amine hydrochloride CAS No. 7763-96-4

1,3-Diphenylpropan-2-amine hydrochloride

Cat. No. B1197181
CAS RN: 7763-96-4
M. Wt: 247.76 g/mol
InChI Key: SNTFEJUFBPIDON-UHFFFAOYSA-N
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Description

1,3-Diphenylpropan-2-amine hydrochloride, also known by other names such as alpha-benzylphenethylamine hydrochloride , is a chemical compound with the molecular formula C15H18ClN . It is a white crystalline powder and belongs to the class of arylalkylamines . This compound has been studied for its potential pharmacological properties and applications .


Synthesis Analysis

The synthesis of 1,3-Diphenylpropan-2-amine hydrochloride involves the reaction of 1,3-diphenylpropan-2-amine (the parent compound) with hydrochloric acid (HCl) . The resulting hydrochloride salt is the crystalline form commonly encountered in research and applications. The synthetic route typically follows established protocols and can be carried out in a laboratory setting .


Molecular Structure Analysis

H | H3C - CH(CH3) - NH2 · HCl |   | Ph  Ph 

Chemical Reactions Analysis

1,3-Diphenylpropan-2-amine hydrochloride may participate in various chemical reactions, including reductive amination , alkylation , and deprotonation . These reactions can lead to the formation of derivatives or modifications of the parent compound. Researchers have explored its reactivity in the context of drug development and organic synthesis .

Scientific Research Applications

Pharmacology

1,3-Diphenylpropan-2-amine hydrochloride: has been identified as a compound with significant pharmacological potential. It exhibits properties that make it a candidate for further exploration as a CYP1A2 and CYP2C19 inhibitor , which are enzymes involved in drug metabolism . This suggests its potential use in the development of new therapeutic agents that can modulate enzyme activity to enhance the efficacy of certain drugs or reduce their toxicity.

Organic Synthesis

In organic chemistry, 1,3-Diphenylpropan-2-amine hydrochloride serves as a building block for the synthesis of complex molecules. It is used in amide synthesis by acylation , a fundamental reaction for creating a wide array of amides, which are key components in many pharmaceuticals . The compound’s structure allows for the introduction of phenyl groups into target molecules, which can significantly alter the chemical and physical properties of the synthesized compounds.

Material Science

Derivatives of 1,3-Diphenylpropan-2-amine hydrochloride are used in material science, particularly in the creation of bifunctional molecules . These molecules have applications in the treatment of cardiovascular diseases and are also used in the development of novel materials with specific desired properties .

Analytical Chemistry

In analytical chemistry, 1,3-Diphenylpropan-2-amine hydrochloride is utilized for its reactivity in forming derivatives that are suitable for spectroscopic analysis . It can be used to create standards and reagents that help in the identification and quantification of various substances within a sample .

Biochemistry Research

The compound plays a role in biochemistry research where it is used in fluorogenic reactions for the detection of primary amines in biological systems. This is particularly useful in neurological studies where the detection and quantification of neurotransmitters are crucial .

Environmental Science

While specific applications of 1,3-Diphenylpropan-2-amine hydrochloride in environmental science are not directly mentioned in the search results, compounds like this can be involved in the study of environmental pollutants . Their interactions with various elements in the ecosystem can provide insights into the environmental fate of chemical substances .

properties

IUPAC Name

1,3-diphenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFEJUFBPIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4275-43-8 (Parent)
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30228290
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Diphenylpropan-2-amine hydrochloride

CAS RN

7763-96-4
Record name Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7763-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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